2-FLUORO-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
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Overview
Description
2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for various scientific studies
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been shown to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This suggests that 2-FLUORO-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE might interact with its targets in a similar manner, potentially inhibiting the function of the CGRP receptor.
Biochemical Pathways
Given the potential interaction with the cgrp receptor, it’s plausible that this compound could influence pathways related to pain perception and inflammation, as cgrp is a potent vasodilator and can function in the transmission of pain .
Result of Action
If it acts as an antagonist to the cgrp receptor, it could potentially inhibit the function of this receptor, leading to reduced pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also help in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential to modify proteins and peptides, thereby altering their biological activity.
Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)benzamide
Uniqueness
What sets 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine apart from similar compounds is its amino acid structure, which allows it to be incorporated into peptides and proteins
Properties
IUPAC Name |
2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKGTLWCOCZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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